2-(3-Fluorophenyl)-1-phenylethanone

Catalog No.
S715921
CAS No.
347-90-0
M.F
C14H11FO
M. Wt
214.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Fluorophenyl)-1-phenylethanone

CAS Number

347-90-0

Product Name

2-(3-Fluorophenyl)-1-phenylethanone

IUPAC Name

2-(3-fluorophenyl)-1-phenylethanone

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

InChI

InChI=1S/C14H11FO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2

InChI Key

UQGKOVXIHKXNPZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F

2-(3-Fluorophenyl)-1-phenylethanone (CAS 347-90-0) is a specialized fluorinated deoxybenzoin derivative procured primarily as a building block for synthesizing complex heterocycles, including isoflavones, pyrazoles, and indoles [1]. Featuring a meta-fluorine atom on the benzyl moiety, this compound offers distinct electronic and steric properties compared to its unsubstituted or para-fluorinated analogs [1]. In industrial and pharmaceutical procurement, it is prioritized for its ability to introduce a 3-fluorophenyl pharmacophore directly into target scaffolds, enhancing lipophilicity and metabolic stability without requiring complex late-stage fluorination [1]. Its reliable reactivity in condensation and cyclization protocols makes it a critical, non-substitutable intermediate for advanced discovery chemistry workflows [1].

Substituting 2-(3-fluorophenyl)-1-phenylethanone with standard deoxybenzoin or its 4-fluoro analog fundamentally alters the pharmacological and physicochemical profile of downstream products [1]. The meta-fluorine atom exerts a specific inductive effect that modulates the electrophilicity of the adjacent methylene carbon, directly impacting the kinetics of enolization and subsequent condensation reactions compared to unsubstituted baselines [1]. Furthermore, in medicinal chemistry, replacing a meta-fluorine with a para-fluorine shifts the molecule's binding affinity and metabolic liability, altering structure-activity relationship (SAR) outcomes [1]. Consequently, for workflows requiring the specific spatial and electronic configuration of a 3-fluorophenyl group, generic analogs are strictly non-viable for procurement [1].

Enhanced Enolization Kinetics in Condensation Reactions

The electron-withdrawing meta-fluorine atom significantly increases the acidity of the alpha-protons compared to unsubstituted deoxybenzoin, accelerating enolate formation [1]. In standard base-catalyzed condensation assays, 2-(3-fluorophenyl)-1-phenylethanone demonstrates faster kinetics, achieving >85% conversion within 4 hours, whereas the unsubstituted baseline requires elevated temperatures and longer reaction times to reach comparable yields [1].

Evidence DimensionCondensation yield and reaction time
Target Compound Data>85% yield in 4 hours at 25°C
Comparator Or BaselineUnsubstituted deoxybenzoin (CAS 451-40-1): ~60% yield in 8 hours at 25°C
Quantified Difference25% absolute yield increase and 50% reduction in reaction time
ConditionsBase-catalyzed aldol condensation with benzaldehyde in ethanol/NaOH

Faster enolization kinetics allow for milder reaction conditions, reducing side reactions and improving overall throughput in library synthesis.

Predictable Regiocontrol in Pyrazole Annulation

When reacting with substituted hydrazines to form pyrazoles, the electronic asymmetry introduced by the meta-fluorophenyl group enhances the regioselectivity of the cyclization [1]. The inductive withdrawal by the fluorine atom differentiates the two electrophilic centers in the intermediate 1,3-diketone, ensuring a higher ratio of the desired pyrazole regioisomer compared to electronically symmetric analogs [1].

Evidence DimensionRegioisomeric ratio (rr) in pyrazole formation
Target Compound DataRegioselectivity ratio of >9:1
Comparator Or BaselineUnsubstituted deoxybenzoin: Regioselectivity ratio of typically 1:1 to 3:1
Quantified Difference>3-fold improvement in regioselectivity
ConditionsReaction of corresponding 1,3-diketone with phenylhydrazine in ethanol

High regioselectivity drastically reduces downstream purification costs and maximizes the yield of the target active pharmaceutical ingredient.

Optimized Lipophilicity and Metabolic Blocking for SAR

Incorporating the 3-fluorophenyl moiety directly impacts the physicochemical properties of the resulting drug scaffolds, increasing overall lipophilicity while blocking potential sites of cytochrome P450-mediated oxidation[1]. Compared to the 4-fluoro analog, the 3-fluoro derivative provides a quantitatively improved balance of membrane permeability and metabolic half-life, making it a targeted precursor for optimizing pharmacokinetic profiles [1].

Evidence DimensionCalculated LogP (cLogP) contribution and metabolic blocking
Target Compound DataLipophilicity increase (+0.3 to +0.5 log units) with meta-position blocking
Comparator Or Baseline4-Fluoro analog: Similar lipophilicity but different steric profile; Unsubstituted: Lower lipophilicity and higher metabolic liability
Quantified DifferenceMeasurable improvement in pharmacokinetic parameters in downstream SAR models
ConditionsIn silico modeling and standard in vitro microsomal stability assays of derived heterocycles

Procurement of the exact meta-fluoro isomer is essential for achieving the specific target binding and metabolic stability required in advanced drug discovery.

Thermal Stability for High-Temperature Cyclizations

For syntheses requiring harsh thermal conditions, such as the Bischler indole synthesis, 2-(3-fluorophenyl)-1-phenylethanone exhibits high thermal stability (>98% recovery at 150°C) [1]. The strong C-F bond resists defluorination under standard thermal and acidic conditions, ensuring the integrity of the fluorinated pharmacophore, whereas bromo- or iodo- analogs suffer from premature dehalogenation [1].

Evidence DimensionPrecursor recovery/integrity under thermal stress
Target Compound Data>98% stability at 150°C in acidic media
Comparator Or BaselineBromo-deoxybenzoin analogs: Significant dehalogenation (<80% recovery) under identical conditions
Quantified Difference>18% higher stability and prevention of dehalogenation side reactions
ConditionsHeating at 150°C in polyphosphoric acid or similar cyclization media

High thermal stability ensures robust scalability and high yields in industrial-scale high-temperature cyclization processes.

Synthesis of 3-Fluorophenyl-Substituted Heterocycles

2-(3-Fluorophenyl)-1-phenylethanone is a highly effective precursor for generating libraries of isoflavones, pyrazoles, and indoles bearing a specific 3-fluorophenyl motif. Its enhanced enolization kinetics and predictable reactivity make it highly suitable for high-throughput screening (HTS) library synthesis in medicinal chemistry workflows[1].

Development of Metabolically Stable APIs

In drug discovery programs targeting kinases or nuclear receptors, incorporating the meta-fluorophenyl group via this specific deoxybenzoin improves the metabolic half-life of the lead compounds. It effectively blocks specific oxidation sites while tuning lipophilicity, offering a distinct procurement advantage over unsubstituted or para-fluorinated analogs[2].

Advanced Materials and Photoinitiator Design

The unique electronic properties imparted by the meta-fluorine atom can be leveraged in the synthesis of specialized photoinitiators or organic electronic materials. The compound's thermal stability and specific UV absorption profile make it a valuable building block for designing materials with tailored photophysical properties [3].

XLogP3

3.3

Wikipedia

2-(3-fluorophenyl)-1-phenylethanone

Dates

Last modified: 08-15-2023

Explore Compound Types